2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide
Description
2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide is a pyridine-sulfonamide derivative characterized by a 2-fluoro-5-methylphenyl substituent linked via an amino group to the pyridine ring. This compound belongs to a class of sulfonamides known for their diverse pharmacological applications, including kinase inhibition and antitumor activity . The fluorine atom and methyl group on the phenyl ring may enhance lipophilicity and steric effects, influencing binding affinity and metabolic stability compared to analogs with bulkier or polar substituents.
Properties
IUPAC Name |
2-(2-fluoro-5-methylanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-8-4-5-9(13)10(7-8)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYFAIBCFKEDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylaniline and 3-chloropyridine-2-sulfonamide.
Coupling Reaction: The key step involves a coupling reaction between 2-fluoro-5-methylaniline and 3-chloropyridine-2-sulfonamide.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate, in a solvent like dimethylformamide (DMF), at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Coupling Reactions: The pyridine ring can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in biological studies to explore its interactions with various enzymes and receptors, contributing to the understanding of its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine-Sulfonamide Derivatives
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (R- and S-Isomers)
- Structural Differences : The bromo and chloro substituents at positions 5 and 2 of the pyridine ring, along with a phenylethyl group, distinguish these isomers from the target compound. The absence of a fluoro-methylphenyl group in these analogs reduces steric bulk but may alter electronic properties .
- Biological Activity :
- PI3Kα Inhibition : The R-isomer (Compound 10a) exhibits an IC₅₀ of 1.08 µM, while the S-isomer (Compound 10b) shows reduced potency (IC₅₀ = 2.69 µM). This highlights the critical role of stereochemistry in kinase inhibition .
- Antitumor Activity : Molecular docking reveals that the R-isomer forms stronger hydrogen bonds with PI3Kα’s catalytic site, correlating with its higher potency.
Table 1: Key Comparisons of Pyridine-Sulfonamide Derivatives
| Compound | Substituents | IC₅₀ (PI3Kα) | Key Structural Features |
|---|---|---|---|
| Target Compound | 2-Fluoro-5-methylphenylamino | N/A* | Enhanced lipophilicity, fluorine |
| 5-Bromo-2-chloro-N-(1-phenylethyl) | Bromo, chloro, phenylethyl | 1.08 µM (R) | Bulky substituents, stereospecificity |
| MON 37500 (Pesticide) | Dimethoxypyrimidinyl, ethylsulfonyl | N/A | Herbicidal, non-pharmacological |
*Direct biological data for the target compound are unavailable in the provided evidence.
MON 37500 (Sulfosulfuron)
- Structural Differences: MON 37500 features a dimethoxypyrimidinyl and ethylsulfonyl group, creating a bulkier and more polar structure compared to the target compound’s aromatic amino group .
- Activity : This compound is a herbicide, demonstrating that sulfonamide substituents dictate functional applications. The target compound’s fluorine and methyl groups likely favor pharmacological over pesticidal activity due to optimized receptor interactions .
DF 203 (2-(4-Amino-3-methylphenyl)benzothiazole)
- Structural Differences: DF 203 is a benzothiazole, lacking the pyridine-sulfonamide core. However, both compounds share aromatic amino groups, which may contribute to DNA or enzyme interactions .
- This suggests that the target compound’s sulfonamide group may confer metabolic stability compared to DF 203’s benzothiazole .
- Antitumor Mechanism : DF 203’s covalent binding to CYP1A1 irreversibly inhibits the enzyme, while pyridine-sulfonamides like those in reversibly inhibit kinases. This distinction underscores divergent mechanisms of action .
Key Research Findings and Implications
Substituent Effects : Fluorine and methyl groups in the target compound may improve target binding and pharmacokinetics compared to halogenated analogs (e.g., bromo, chloro) by balancing lipophilicity and steric effects .
Stereochemistry : While the target compound lacks chiral centers, isomerism in related pyridine-sulfonamides significantly impacts potency, emphasizing the need for precise structural design .
Biological Activity
2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide, with the molecular formula C12H12FN3O2S, is a compound characterized by its unique structural features, including a fluorinated phenyl group, an amino group, and a sulfonamide group attached to a pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can inhibit various enzymes by binding to their active sites or modulating receptor activity, thus influencing signal transduction pathways. This mechanism is crucial for its potential therapeutic applications in treating diseases such as cancer and inflammation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. For instance, one study reported IC50 values in the low micromolar range for related compounds, indicating significant anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | <10 |
| Similar Compound A | PC-3 (Prostate) | 5.33 |
| Similar Compound B | HCT-116 (Colon) | 3.46 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. Studies have demonstrated that it can significantly reduce TNF-alpha release in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases .
Study on Anticancer Activity
A study investigated the effects of this compound on breast cancer cells. The results showed that the compound effectively induced apoptosis in MDA-MB-231 cells through the downregulation of Bcl-2 and upregulation of Bax expression, confirming its pro-apoptotic mechanism .
Study on Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory properties of this compound. It was found to inhibit LPS-induced TNF-alpha release in murine models, demonstrating its potential application in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide, and how is structural fidelity validated?
- Methodology :
- Coupling Reactions : Use palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce the 2-fluoro-5-methylphenyl group to the pyridine-sulfonamide scaffold.
- Purification : Employ column chromatography or recrystallization to isolate the compound.
- Structural Validation :
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and purity .
- X-ray Crystallography : Resolve crystal structures to verify bond angles and spatial arrangement, as demonstrated for analogous fluoro-phenylpyridine derivatives .
Q. How should researchers address solubility limitations of this compound in aqueous or polar solvents?
- Methodology :
- Solvent Screening : Test solubility in DMSO (commonly used for sulfonamides), followed by dilution in buffers for biological assays .
- Co-solvent Systems : Explore mixtures with ethanol or PEG to enhance solubility without precipitation.
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution to optimize formulation .
Advanced Research Questions
Q. What experimental approaches are used to investigate the biological activity of this sulfonamide, particularly in receptor modulation?
- Methodology :
- In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., endothelin receptors, as seen in Zibotentan analogs) .
- Functional Assays : Monitor intracellular calcium flux or cAMP levels to evaluate antagonistic/agonistic effects in cell lines .
- Molecular Docking : Model interactions with receptor active sites to rationalize activity trends .
Q. How can contradictions in reported stability data under varying storage conditions be resolved?
- Methodology :
- Accelerated Stability Studies : Expose the compound to heat, light, and humidity, followed by HPLC analysis to track degradation products .
- Long-term Storage Trials : Compare stability at -20°C (recommended for sulfonamides) vs. 4°C, with periodic mass spectrometry checks for decomposition .
- Controlled Atmosphere Storage : Use inert gas or desiccants to mitigate oxidation/hydrolysis .
Q. What strategies guide pharmacokinetic optimization via structural modifications of this compound?
- Methodology :
- Structure-Activity Relationship (SAR) Studies :
- Fluorine Substitution : Evaluate the impact of fluorine position on metabolic stability (e.g., reduced CYP450-mediated oxidation) .
- Sulfonamide Bioisosteres : Replace the sulfonamide group with carboxylates or tetrazoles to improve bioavailability .
- In Vivo Pharmacokinetics : Conduct bioavailability studies in rodent models, measuring parameters like and .
Data Contradiction Analysis
Q. How should discrepancies in reported solubility profiles (e.g., DMSO vs. water) be methodologically addressed?
- Methodology :
- Standardized Protocols : Adopt consistent solvent preparation (e.g., degassed DMSO) and temperature control during solubility testing.
- High-Throughput Screening : Use automated platforms to test solubility across multiple solvents and concentrations .
- Particle Size Analysis : Correlate micronized vs. crystalline forms with solubility differences using SEM or PXRD .
Tables for Key Data
| Property | Reported Values | References |
|---|---|---|
| Solubility in DMSO | ≥7.2 mg/mL (stable at -20°C) | |
| Recommended Storage | -20°C, inert atmosphere | |
| Biological Activity | Endothelin receptor antagonism (IC50: <100 nM) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
